1-(3-(Trifluoromethyl)pyridin-2-YL)piperidin-4-one
CAS No.: 801306-55-8
Cat. No.: VC2278853
Molecular Formula: C11H11F3N2O
Molecular Weight: 244.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 801306-55-8 |
---|---|
Molecular Formula | C11H11F3N2O |
Molecular Weight | 244.21 g/mol |
IUPAC Name | 1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one |
Standard InChI | InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 |
Standard InChI Key | MTKRSQNGRLYWCQ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F |
Canonical SMILES | C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F |
Introduction
Basic Structure and Chemical Properties
1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one features a distinctive chemical structure characterized by a pyridine ring with a trifluoromethyl substituent at the 3-position, coupled with a piperidinone ring at the 2-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, while the ketone functionality on the piperidine ring offers potential reactivity sites.
Molecular Composition
The compound possesses a well-defined molecular composition that determines its fundamental properties:
Property | Value |
---|---|
Molecular Formula | C11H11F3N2O |
Molecular Weight | 244.21 g/mol |
Physical State | Not specified in available data |
Storage Condition | Sealed in dry conditions at room temperature |
The chemical structure combines several key functional groups that contribute to its potential applications in chemical synthesis and pharmaceutical development. The trifluoromethyl group enhances the compound's lipophilicity and stability, properties that are particularly valuable in drug development contexts.
Structural Features
The compound's structure can be characterized by several distinct components:
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A pyridine ring with a trifluoromethyl group at position 3
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A piperidine ring attachment at position 2 of the pyridine
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A ketone group at position 4 of the piperidine ring
This arrangement of functional groups creates a molecule with specific reactivity patterns and potential binding capabilities with biological targets. The nitrogen atoms in both ring systems offer potential hydrogen bond acceptor sites, while the ketone group could participate in various chemical transformations .
Proper identification of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one is essential for research, regulatory compliance, and chemical database management. The compound is cataloged under various identification systems that enable consistent reference across scientific disciplines.
Primary Identifiers
The following table summarizes the key identifiers associated with this compound:
Identifier Type | Value |
---|---|
CAS Number | 801306-55-8 |
PubChem CID | 21904751 |
IUPAC Name | 1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one |
InChI | InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-5-15-10(9)16-6-3-8(17)4-7-16/h1-2,5H,3-4,6-7H2 |
InChIKey | MTKRSQNGRLYWCQ-UHFFFAOYSA-N |
SMILES | C1CN(CCC1=O)C2=C(C=CC=N2)C(F)(F)F |
DSSTox Substance ID | DTXSID30619826 |
Wikidata | Q82522819 |
These identifiers ensure accurate tracking and referencing of the compound across various chemical databases and research publications .
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial catalogs:
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1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)PIPERIDIN-4-ONE
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1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-one
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1-[3-(trifluoromethyl)-2-pyridinyl]-4-Piperidinone
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SCHEMBL1369593
These alternative names provide flexibility in searching for information about this compound across different databases and literature sources .
Specification | Value |
---|---|
Purity | ≥95% |
Form | Not specified in available data |
Packaging Options | Available in quantities such as 1 gram |
Storage Requirements | Room temperature, sealed in dry conditions |
Product Family | Protein Degrader Building Blocks |
These specifications reflect industry standards for research-grade chemicals intended for laboratory use .
Chemical Reactivity and Structure-Activity Relationships
Understanding the chemical reactivity of 1-(3-(Trifluoromethyl)pyridin-2-yl)piperidin-4-one provides insights into its potential modifications and applications.
Reactivity of Key Functional Groups
The compound contains several reactive functional groups that influence its chemical behavior:
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The trifluoromethyl group (CF3) increases electron deficiency in the pyridine ring, potentially enhancing electrophilic character at certain positions
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The ketone group in the piperidine ring can undergo typical carbonyl reactions
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The tertiary amine linkage between the rings contributes to the compound's basicity and potential for coordination with metal ions
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The pyridine nitrogen provides an additional basic site and potential for hydrogen bonding
These functional groups enable diverse chemical transformations that could be exploited in synthetic applications .
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